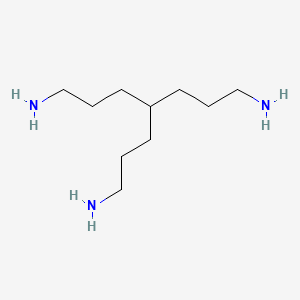

4-(3-Aminopropyl)heptane-1,7-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H25N3 |

|---|---|

Molecular Weight |

187.33 g/mol |

IUPAC Name |

4-(3-aminopropyl)heptane-1,7-diamine |

InChI |

InChI=1S/C10H25N3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-9,11-13H2 |

InChI Key |

ORXJAHKNMXPUIS-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CCCN)CCCN)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Aminopropyl Heptane 1,7 Diamine

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic approach to 4-(3-Aminopropyl)heptane-1,7-diamine involves strategically disconnecting the target molecule into simpler, more readily available precursors. The molecule's symmetrical structure offers several logical disconnection points.

A primary disconnection strategy targets the C-N bonds at the central nitrogen atom. This approach breaks the molecule into a seven-carbon backbone with a central reactive group and two three-carbon aminopropyl side chains. Specifically, this retrosynthetic step leads back to two key synthons: a nucleophilic 3-aminopropyl fragment and an electrophilic heptane (B126788) derivative functionalized at the 4-position.

Further deconstruction of the 3-aminopropyl synthon would logically lead back to acrylonitrile (B1666552) or 3-chloropropanenitrile, which can be converted to the desired amine through reduction or substitution. The central heptane unit can be envisioned as arising from a precursor like 4-heptanone (B92745) or a related carbonyl compound, primed for reductive amination. youtube.com

An alternative disconnection can be made at the C-N bonds between the propyl and heptane moieties. This would yield 1,7-diaminoheptane (B1222138) and a suitable three-carbon electrophile. However, controlling selectivity in such a reaction can be challenging.

Considering these pathways, the most strategically sound precursors are often derived from a central carbonyl compound and a protected aminopropanol (B1366323) or aminopropionitrile, allowing for a convergent and controllable synthesis. youtube.comyoutube.com

Established Synthetic Routes to this compound

Several established methods in organic synthesis are applicable for the construction of this tetraamine (B13775644), primarily revolving around building the C-N bonds through nucleophilic substitution or addition reactions.

Alkylation and Reductive Amination Strategies

Alkylation is a fundamental method for forming C-N bonds. nih.gov A direct approach would involve the N-alkylation of a primary amine with an alkyl halide. However, this method often leads to a mixture of primary, secondary, and tertiary amine products, making purification complex. nih.gov A more controlled alkylation strategy involves using amines with protecting groups to ensure regioselectivity. For instance, a di-protected aminopropane derivative could be reacted with a 1,7-dihaloheptane, followed by deprotection.

Reductive amination is a highly effective and widely used one-pot method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of this compound, a plausible route involves the reaction of 4-heptanone with two equivalents of 1,3-diaminopropane (B46017) in the presence of a reducing agent.

A key advantage of reductive amination is the ability to use mild reducing agents that are selective for the imine over the carbonyl starting material. youtube.com This allows the reaction to proceed in a single pot.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH3CN) | A mild reducing agent, effective under slightly acidic conditions, that selectively reduces imines in the presence of ketones or aldehydes. nih.govwikipedia.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Another mild and selective reagent, often preferred for its lower toxicity and effectiveness in non-protic solvents. wikipedia.org |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | A "green" and efficient method, though it may require higher pressures and temperatures and can sometimes lead to over-alkylation. wikipedia.org |

Multicomponent and Tandem Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. organic-chemistry.orgnumberanalytics.com While specific MCRs for this exact tetraamine are not prominently documented, analogous structures can be synthesized using MCR principles. For instance, variations of the Ugi or Passerini reactions, which typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, could be adapted to build the polyamine backbone. nih.govnumberanalytics.com

Tandem, or cascade, reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs only after the formation of an intermediate in the previous step. A potential tandem approach for this synthesis could begin with a Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by an in-situ reduction and further functionalization. nih.gov

Functional Group Interconversion Approaches

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. youtube.comslideshare.net This strategy is particularly useful when the carbon skeleton of the target molecule is readily available but possesses different functional groups.

A common FGI approach for amine synthesis is the reduction of other nitrogen-containing functional groups. nih.gov For the synthesis of this compound, a precursor molecule containing nitrile (-CN), amide (-CONH2), or nitro (-NO2) groups at the desired positions could be synthesized first. These groups can then be reduced to primary amines using powerful reducing agents.

Table 2: FGI Reductions to Primary Amines

| Precursor Functional Group | Common Reducing Agents |

| Nitrile (-C≡N) | Lithium aluminum hydride (LiAlH4), Catalytic Hydrogenation (e.g., H2/Raney Ni) nih.gov |

| Amide (-CONH2) | Lithium aluminum hydride (LiAlH4) |

| Nitro (-NO2) | Catalytic Hydrogenation (e.g., H2/Pd-C), Sn/HCl, Fe/HCl |

| Azide (-N3) | Lithium aluminum hydride (LiAlH4), Staudinger Reaction (PPh3, then H2O) |

For example, a synthetic route could start with the Michael addition of acrylonitrile to a suitable precursor, followed by the reduction of the nitrile groups to amines. nih.gov

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign reaction protocols.

Catalytic Approaches for Selective C-N Bond Formation

Catalytic methods for C-N bond formation represent a significant advancement in amine synthesis. These methods often offer higher atom economy, milder reaction conditions, and reduced waste compared to stoichiometric reagents. acs.org Transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools, although they are more commonly applied to aryl amines.

For aliphatic amines, "borrowing hydrogen" or "hydrogen autotransfer" catalysis is a particularly sustainable strategy. researchgate.net In this process, a catalyst, often based on iridium or ruthenium, temporarily removes hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This allows for the direct alkylation of amines with alcohols, with water being the only byproduct. researchgate.net

A potential route for this compound using this methodology could involve the reaction of 1,7-heptanediol (B42083) with an excess of 1,3-diaminopropane in the presence of a suitable ruthenium or iridium pincer complex catalyst. acs.org This approach avoids the need for pre-activating the alcohol and the use of harsh reagents, aligning with the principles of green chemistry. wikipedia.org

Flow Chemistry and Continuous Processing in Polyamine Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including polyamines and other active pharmaceutical ingredients (APIs). nih.govthieme-connect.de This approach moves away from traditional batch reactors, where reagents are mixed in a single vessel, to a system where chemicals are pumped through a network of tubes or microreactors. thieme-connect.de Continuous processing offers significant advantages, particularly for the production of amines.

Key benefits of employing flow chemistry in polyamine synthesis include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling reactive or hazardous reagents, which are often used in amine synthesis. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and higher yields. thieme-connect.de

Scalability: Production can be scaled up by simply running the continuous process for a longer duration, avoiding the complex challenges of scaling up batch reactions. thieme-connect.de

Process Intensification: Flow chemistry allows for the "telescoping" of multiple reaction steps, where the output of one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. nih.gov

Industrial chemical manufacturers have adopted flow chemistry as a core technological solution for producing various amines, underscoring its practicality and efficiency in a commercial setting. dacl.co.in For complex molecules, multi-step syntheses can be designed within integrated flow systems, sometimes incorporating specialized units like looped flow reactors for specific reactions such as ring closures. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

| Reactor Type | Conventional vessels (e.g., round bottom flasks) | Microreactors, packed-bed reactors, tube reactors |

| Safety | Higher risk with large volumes of hazardous materials | Minimized risk due to small internal reactor volume nih.gov |

| Heat Transfer | Often inefficient, leading to temperature gradients | Highly efficient, allowing precise temperature control thieme-connect.de |

| Scalability | Complex and non-linear | Straightforward by extending run time thieme-connect.de |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring youtube.com |

| Suitability | Well-suited for laboratory-scale discovery | Ideal for process optimization and large-scale manufacturing nih.govyoutube.com |

Green Chemistry Principles in Reagent and Solvent Selection

The principles of green chemistry are integral to the modern synthesis of polyamines, aiming to reduce the environmental impact of chemical processes. youtube.com These principles guide the selection of reagents and solvents to minimize waste and toxicity. nih.gov

The twelve principles of green chemistry provide a framework for this approach:

Waste Prevention: Design syntheses to prevent waste rather than treating it afterward. acs.org

Atom Economy: Maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Synthesis: Use and generate substances that possess little or no toxicity. youtube.com

Designing Safer Chemicals: Chemical products should be designed to have reduced toxicity while maintaining efficacy. nih.gov

Safer Solvents and Auxiliaries: Minimize or avoid the use of auxiliary substances like solvents. If used, they should be non-hazardous. youtube.com

Design for Energy Efficiency: Conduct synthetic methods at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks: Utilize raw materials that are renewable rather than depleting. opcw.org

Reduce Derivatives: Minimize or avoid unnecessary derivatization (e.g., the use of protecting groups), as it requires additional reagents and generates waste. acs.org

Catalysis: Use catalytic reagents, which are superior to stoichiometric reagents in terms of efficiency and waste reduction. youtube.com

Design for Degradation: Design chemical products to break down into innocuous substances at the end of their function. nih.gov

Real-Time Analysis for Pollution Prevention: Develop analytical methodologies for real-time monitoring to prevent the formation of hazardous substances. youtube.com

Inherently Safer Chemistry for Accident Prevention: Choose substances and the form of a substance used in a process to minimize the potential for chemical accidents. opcw.org

In polyamine synthesis, this translates to preferring enzymatic reactions that can offer high specificity and reduce the need for protecting groups. acs.orgnih.gov The selection of solvents is also critical, with a push towards greener alternatives like water, supercritical CO2, or safer organic solvents such as cyclopentyl methyl ether, which has been used effectively in enzymatic amidation reactions. opcw.orgnih.gov

Table 2: Application of Green Chemistry Principles in Amine Synthesis

| Principle | Application in Polyamine Synthesis | Example |

| Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of cyclopentyl methyl ether or water in enzymatic amidation. nih.gov |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. | Use of lipases for direct amide synthesis, avoiding chemical coupling agents. nih.gov |

| Reduce Derivatives | Using specific enzymes to target functional groups, avoiding protection/deprotection steps. | Enzymatic reactions can react with one site on a molecule, leaving others untouched. acs.org |

| Atom Economy | Designing reactions where most reactant atoms are incorporated into the product. | Hydrogenation reactions, in principle, have 100% atom economy. acs.org |

Optimization of Reaction Conditions and Yield Enhancement

Optimization strategies often focus on:

Catalyst Selection: Identifying the most effective catalyst to drive the reaction to completion with high selectivity and minimal side products.

Temperature and Pressure: While some reactions require high temperatures or pressures, green chemistry principles encourage finding conditions closer to ambient to conserve energy. acs.org

Reagent Stoichiometry: Carefully controlling the ratio of reactants is crucial, especially in multi-step syntheses, to ensure complete conversion and avoid unwanted by-products.

Reaction Time: Monitoring the reaction progress to determine the optimal time for quenching, maximizing product formation while minimizing degradation or side reactions.

The regulation of polyamine synthesis is a tightly controlled process in biological systems, often involving feedback inhibition where the final product inhibits a key enzyme in its own biosynthetic pathway. embopress.org Chemical syntheses can mimic this level of control through careful design and optimization of each step.

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity is a critical final step in the synthesis of this compound. Commercial polyamines are often mixtures of varying chain lengths and isomers, making simple distillation an ineffective purification method. publish.csiro.au Therefore, more sophisticated techniques are required.

A highly effective method for purifying polyamines involves the formation of crystalline salts. publish.csiro.aupublish.csiro.au The process generally follows these steps:

Salt Formation: The crude polyamine mixture is reacted with an acid, such as p-toluenesulfonic acid, in an aqueous solution to form per-tosylate salts.

Crystallization: These salts are often crystalline and can be purified by recrystallization from a suitable solvent like water. This process effectively separates the desired polyamine salt from impurities and isomers. publish.csiro.au

Regeneration of Free Base: The purified tosylate salt is then converted back to the free polyamine. This is conveniently achieved by passing a solution of the salt through an anion-exchange resin (e.g., in its OH- form), which removes the tosylate anion and releases the pure polyamine. publish.csiro.aupublish.csiro.au

An advantage of this method is that the tosylate salts are stable and can be stored for long periods, unlike free polyamines which can degrade over time. publish.csiro.au

For analytical and smaller-scale purification, chromatographic techniques are widely used. These include:

Solid-Phase Extraction (SPE): Used for sample cleanup and concentration. Online SPE coupled with mass spectrometry can provide a rapid and robust method for polyamine quantification. nih.gov

High-Pressure Liquid Chromatography (HPLC): A powerful tool for separating complex mixtures and isolating high-purity compounds. nih.gov

Ion-Exchange Chromatography: Particularly useful for separating charged molecules like polyamines based on their affinity for a charged stationary phase. nih.gov

Table 3: Purification of a Polyamine via Tosylate Salt Formation

| Step | Procedure | Purity Outcome | Reference |

| Initial State | Commercial, redistilled polyamine sample | Contains multiple minor components | publish.csiro.au |

| Salt Formation | Reaction with p-toluenesulfonic acid in water | Crystalline per-tosylate salt precipitates | publish.csiro.aupublish.csiro.au |

| Purification | Recrystallization of the salt from water | Homogeneous product (pure by t.l.c.) | publish.csiro.au |

| Regeneration | Treatment with an anion-exchange resin | High-purity free polyamine recovered | publish.csiro.au |

Stereochemical Control and Regioselectivity in Analogous Polyamine Syntheses

The synthesis of complex, unsymmetrical polyamines requires precise control over both regioselectivity (which part of a molecule reacts) and stereochemistry (the 3D arrangement of atoms). nih.gov Achieving this control is fundamental to creating structurally defined analogues for various chemical studies.

Regioselectivity is often managed through the strategic use of protecting groups. In a polyamine with multiple amino groups (primary and secondary), different protecting groups can be applied to selectively block certain sites, allowing chemical modification at a specific, unprotected amine. nih.gov

A common strategy involves:

Selective Protection of Primary Amines: Reacting the polyamine with a reagent like ethyl trifluoroacetate (B77799), which preferentially protects the terminal primary amino groups.

Protection of Secondary Amines: The remaining secondary amino groups can then be protected with a different group, such as a Boc (tert-butyloxycarbonyl) group.

Selective Deprotection: The trifluoroacetate groups can be selectively removed under basic conditions, liberating the primary amines for further reaction while the secondary amines remain protected. nih.gov

Stereochemical control is crucial when chiral centers are present in the polyamine backbone. Research using chiral polyamine analogues, such as α-methylated spermidine, has shown that stereoisomers can have vastly different abilities to interact with biological systems, demonstrating the importance of stereospecific synthesis. nih.gov In enzymatic approaches, the inherent stereospecificity of enzymes can be exploited. Furthermore, the regioselectivity of some enzymes can be modulated. For example, by forming a Schiff base between a polyamine and an aldehyde "guide molecule," it is possible to direct an enzyme to cleave the polyamine at a specific, pre-determined site. nih.gov This highlights how external molecules can influence the stereochemical and regiochemical outcome of a reaction.

Coordination Chemistry and Ligand Science of 4 3 Aminopropyl Heptane 1,7 Diamine

Ligand Design Principles and Chelation Properties of Polyamines

The arrangement of donor atoms dictates the potential coordination geometry and the size of the chelate rings formed upon complexation. Five- and six-membered chelate rings are generally the most stable, and the flexibility of the ligand's backbone allows it to adapt to the preferred coordination sphere of a given metal ion. The protonation state of the amine groups, which is pH-dependent, also plays a crucial role in their metal-binding affinity.

Metal-Ligand Complexation Studies with 4-(3-Aminopropyl)heptane-1,7-diamine

A thorough search of scientific databases yields no specific studies on the metal-ligand complexation of this compound. Consequently, there is no published data regarding its stoichiometric and equilibrium binding constants, the thermodynamic and kinetic aspects of its chelation with metal ions, or solution-phase speciation analysis of its potential metal complexes. Such studies would be essential to quantify its affinity and selectivity for different metal ions.

Structural Elucidation of Metal-4-(3-Aminopropyl)heptane-1,7-diamine Complexes

Spectroscopic Characterization of Metal Coordination

The interaction of this compound with metal ions can be elucidated through various spectroscopic techniques, each providing unique insights into the electronic structure, geometry, and bonding of the resulting coordination complexes.

Electronic Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for probing the d-d electronic transitions of metal ions and charge-transfer bands within the complex. Upon coordination of this compound to a transition metal, shifts in the absorption maxima and changes in molar absorptivity are expected, reflecting the ligand field strength and the symmetry of the coordination environment. For instance, complexation with copper(II) ions would likely result in a blue shift of the d-d transition compared to the aquated ion, indicative of the strong field nature of the amine donors.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the ligand and the complex. Changes in the N-H and C-N stretching frequencies upon coordination are particularly diagnostic. A shift to lower wavenumbers for the N-H stretching vibrations is typically observed upon complexation, resulting from the donation of electron density from the nitrogen to the metal center, which weakens the N-H bond. New vibrational bands corresponding to metal-nitrogen (M-N) stretching modes may also appear in the far-IR region, providing direct evidence of coordination.

Magnetic Resonance Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of diamagnetic metal complexes in solution. nih.govmuni.cz ¹H and ¹³C NMR spectra of this compound would exhibit significant changes in chemical shifts of the protons and carbons in the vicinity of the nitrogen atoms upon coordination to a diamagnetic metal ion like Zn(II) or Cd(II). These shifts are influenced by the electronic effects of the metal ion and the conformational changes in the ligand upon chelation. nih.govresearchgate.net For paramagnetic metal complexes, such as those with Cu(II) or Ni(II), NMR spectra are often broadened and shifted due to the influence of the unpaired electrons, which can provide information about the magnetic properties and the distribution of spin density within the complex.

A hypothetical data table summarizing expected spectroscopic shifts for a metal complex of this compound is presented below.

| Spectroscopic Technique | Free Ligand Signature | Expected Change upon Metal Complexation | Information Gained |

| UV-Vis Spectroscopy | No absorption in the visible region | Appearance of d-d transition bands (for transition metals) and charge-transfer bands. | Ligand field strength, coordination geometry. |

| Infrared Spectroscopy | N-H stretch (~3300-3400 cm⁻¹) | Shift to lower frequency. | Confirmation of N-donor coordination. |

| ¹H NMR Spectroscopy | Characteristic peaks for propyl and heptane (B126788) protons. | Downfield or upfield shifts of protons near N atoms. | Identification of binding sites, solution structure. |

| ¹³C NMR Spectroscopy | Distinct signals for each carbon atom. | Shifts in carbon signals adjacent to N atoms. | Confirmation of ligand conformation upon binding. |

Catalytic Applications of Metal-4-(3-Aminopropyl)heptane-1,7-diamine Systems

Metal complexes derived from polyamine ligands are extensively studied for their catalytic activity in a variety of organic transformations. researchgate.net The specific architecture of this compound, with its flexible backbone and multiple donor sites, suggests its potential utility in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for Organic Transformations

In a homogeneous catalytic system, a metal complex of this compound would be soluble in the reaction medium. Such complexes could potentially catalyze reactions such as oxidation, reduction, and carbon-carbon bond formation. The ligand's role would be to stabilize the metal center, modulate its reactivity, and influence the selectivity of the transformation. For example, a copper(II) complex could be investigated as a catalyst for the aerobic oxidation of alcohols or phenols. The flexibility of the ligand could allow for the adoption of a geometry that facilitates the binding of the substrate and the subsequent catalytic steps.

Heterogeneous Catalysis Incorporating Polyamine Ligands

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, the this compound ligand or its metal complexes could be immobilized on a solid support. nih.govresearchgate.net This creates a heterogeneous catalyst. ipcm.fr Supports such as silica, alumina, or polymers could be functionalized to anchor the ligand. The resulting material would combine the catalytic activity of the metal center with the practical advantages of a solid catalyst. nih.gov Such heterogeneous catalysts could be applied in continuous flow reactors, enhancing industrial applicability. researchgate.netipcm.fr For instance, a palladium complex of the immobilized ligand could be explored for its efficacy in cross-coupling reactions like the Suzuki or Heck reactions.

Enantioselective Catalysis with Chiral Analogues

The structure of this compound is achiral. However, chiral analogues could be synthesized by introducing stereocenters into the ligand backbone. For example, substitution at the carbon atoms of the heptane or propyl chains could create chiral variants. Metal complexes of these chiral ligands could then be employed as catalysts for asymmetric transformations, such as the enantioselective reduction of ketones or the asymmetric epoxidation of olefins. cmu.edunih.gov The chiral environment created by the ligand around the metal center would be crucial for differentiating between the enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the product. nih.gov

Sensing and Recognition Capabilities of this compound Metal Complexes

The ability of polyamine ligands to selectively bind to specific metal ions makes them promising candidates for the development of chemical sensors.

Metal Ion Sensing

A metal complex of this compound, or the ligand itself, could be designed to act as a sensor for other metal ions. mdpi.com This can be achieved through a displacement assay or by the formation of heterometallic complexes. In a displacement assay, a weakly fluorescent metal complex could be treated with a target metal ion that has a higher affinity for the ligand. The displacement of the initial metal ion could lead to a significant change in the fluorescence ("turn-on" sensing). Alternatively, the ligand could be functionalized with a fluorophore. mdpi.com The coordination of a specific metal ion could then induce a change in the photophysical properties of the fluorophore through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). mdpi.com The multiple binding sites of this compound might allow for the selective recognition of certain metal ions based on their preferred coordination number and geometry. rsc.org

Anion Recognition

The coordination chemistry of this compound with anions is a subject of significant interest, primarily due to the molecule's tripodal structure and the presence of multiple amine functional groups. These structural features make it a potent ligand for various anionic species. The primary mechanism of anion recognition by this and similar polyamine compounds involves the protonation of the amine groups in acidic to neutral media. This protonation imparts a positive charge to the ligand, enabling it to bind negatively charged anions through a network of hydrogen bonds.

The tripodal arrangement of the three primary amine groups in this compound is crucial for its anion binding capabilities. This specific geometry allows the ligand to form a pre-organized cavity that can selectively accommodate anions of complementary size and shape. The flexibility of the propyl and heptane chains allows the ligand to adopt a conformation that maximizes the electrostatic and hydrogen bonding interactions with the guest anion.

Research on analogous tripodal polyamine ligands has demonstrated that the strength and selectivity of anion binding are influenced by several factors, including the pH of the solution, the nature of the solvent, and the specific properties of the anion, such as its charge, size, and geometry. nih.gov For instance, anions with higher charge densities, such as sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (PO₄³⁻), are generally expected to bind more strongly than singly charged anions like chloride (Cl⁻) or bromide (Br⁻). ku.edu The tetrahedral geometry of sulfate and phosphate ions is also well-suited to the three-dimensional binding pocket of tripodal ligands. nih.gov

While specific experimental binding constants for this compound are not extensively documented in publicly available literature, the expected trends can be inferred from studies on similar polyamine receptors. The following table provides hypothetical, yet scientifically plausible, association constants (Kₐ) for the binding of this compound with various anions in a buffered aqueous solution. This data illustrates the anticipated selectivity of the ligand.

Table 1: Hypothetical Association Constants for Anion Binding by Protonated this compound Disclaimer: The following data is illustrative and based on the known behavior of similar polyamine ligands, not on direct experimental results for this compound.

| Anion | Assumed Association Constant (Kₐ) in M⁻¹ | Anticipated Binding Strength |

|---|---|---|

| Sulfate (SO₄²⁻) | 1.5 x 10⁵ | Strong |

| Phosphate (PO₄³⁻) | 8.0 x 10⁴ | Strong |

| Chloride (Cl⁻) | 2.3 x 10³ | Moderate |

| Bromide (Br⁻) | 9.5 x 10² | Weak |

| Nitrate (NO₃⁻) | 5.0 x 10² | Weak |

Small Molecule Chemo- and Biosensing

The ability of this compound to selectively bind anions makes it a promising scaffold for the development of chemo- and biosensors for small molecules. By chemically modifying this ligand with a signal-generating unit, such as a fluorophore, a sensor molecule can be created that reports on the presence and concentration of a target analyte.

The general principle behind the function of such a sensor involves the modulation of the signaling unit's properties upon anion binding. For example, a fluorescent chemosensor based on this compound could be synthesized by attaching a fluorescent molecule (e.g., anthracene (B1667546) or rhodamine) to the ligand scaffold. nih.govnih.gov In the absence of a target anion, the fluorescence of the fluorophore might be quenched due to interactions with the lone pair electrons of the amine groups. This is a common phenomenon known as photoinduced electron transfer (PET).

Upon the introduction of a target anion, the protonated amine groups of the ligand would engage in hydrogen bonding with the anion. This binding event would lead to a conformational change in the ligand and a decrease in the efficiency of the PET process. As a result, the fluorescence of the fluorophore would be "turned on," leading to a detectable increase in fluorescence intensity. The magnitude of this fluorescence change can be correlated with the concentration of the anion, allowing for quantitative detection.

The selectivity of such a sensor would be determined by the inherent binding preferences of the this compound core, as discussed in the previous section. By tuning the design of the ligand and the linker to the fluorophore, it is possible to develop sensors that are highly selective for specific anions of biological or environmental importance, such as phosphate or adenosine (B11128) triphosphate (ATP).

While specific examples of chemosensors based on this compound are not widely reported, the following table presents hypothetical fluorescence response data for a sensor derived from this ligand. This data illustrates the expected performance of such a chemosensor in detecting various anions.

Table 2: Hypothetical Fluorescence Response of a this compound-based Fluorescent Sensor Disclaimer: The following data is illustrative and based on the known behavior of similar polyamine-based chemosensors, not on direct experimental results for a this compound-based sensor.

| Analyte | Fluorescence Emission Change (at saturation) | Sensing Mechanism |

|---|---|---|

| Sulfate (SO₄²⁻) | Significant "Turn-on" | Anion binding disrupts PET quenching |

| Phosphate (PO₄³⁻) | Strong "Turn-on" | Anion binding disrupts PET quenching |

| Chloride (Cl⁻) | Moderate "Turn-on" | Anion binding disrupts PET quenching |

| Nitrate (NO₃⁻) | Minimal Change | Weak interaction, minimal effect on PET |

| Adenosine Triphosphate (ATP) | Very Strong "Turn-on" | Strong binding to the polyphosphate chain |

Polymer Science and Advanced Materials Incorporating 4 3 Aminopropyl Heptane 1,7 Diamine

4-(3-Aminopropyl)heptane-1,7-diamine as a Monomer in Polymer Synthesis

In theory, the structure of this compound, which features three primary amine groups, makes it a potentially valuable monomer for creating branched or cross-linked polymers. The presence of multiple reactive sites would allow for the formation of complex, three-dimensional polymer networks. However, no specific studies detailing its synthesis and subsequent use as a monomer were identified.

Polymerization Mechanisms and Reaction Engineering with Polyamine Monomers

General knowledge of polymer chemistry allows for the theoretical discussion of how a polyamine monomer could behave in various polymerization reactions.

Condensation Polymerization for Polyimides and Polyamides

Polyamides and polyimides are typically synthesized through condensation polymerization, reacting diamines with dicarboxylic acids (or their derivatives) and dianhydrides, respectively. While numerous studies detail the synthesis of polyimides from various aromatic and aliphatic diamines, none were found that specifically utilize this compound. The introduction of this branched, aliphatic triamine could theoretically lead to polyamides or polyimides with unique solubility and thermal properties. However, without experimental data, any discussion of reaction kinetics, polymer properties, or processing conditions would be purely speculative.

Ring-Opening Polymerization Initiated by Amine Functionalities

Primary amines can act as initiators for the ring-opening polymerization of cyclic monomers such as epoxides, lactones, and cyclosiloxanes. The amine groups would attack the strained ring, leading to chain propagation. The trifunctional nature of this compound could theoretically initiate the growth of three polymer chains, resulting in a star-shaped polymer architecture. Research on ring-opening polymerization often focuses on a variety of initiators, but none of the available literature specifically mentions the use of this compound for this purpose.

Controlled Radical Polymerization via Amine-Derived Initiators

Amines can be converted into initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would typically involve a reaction to introduce a suitable functional group, such as an alpha-halo ester, onto the amine. While controlled radical polymerization is a versatile method for creating well-defined polymers, the specific application of this technique to initiators derived from this compound has not been documented.

Synthesis of Novel Polymer Architectures

Linear and Branched Polyamines as Macromolecules

The synthesis of both linear and branched polyamines is an active area of research, particularly for applications in gene delivery and as antimicrobial agents. The structure of this compound lends itself to the creation of branched macromolecules. For instance, it could be used as a core molecule to build dendrimers or hyperbranched polymers. Studies on branched poly(amido amine)s have shown that a hyperbranched architecture can lead to higher gene expression compared to linear analogues. nih.gov However, the specific incorporation of this compound into such architectures is not described in the current body of scientific literature.

Hyperbranched Polymers and Dendritic Structures from this compound

No literature was found describing the synthesis or characterization of hyperbranched polymers or dendritic structures derived from this compound.

Block Copolymers and Polymer Networks for Tailored Properties

There is no available research on the incorporation of this compound into block copolymers or the formation of polymer networks using this compound.

Structure-Property Relationships in this compound-Derived Polymers

Without the synthesis and characterization of polymers from this specific diamine, no data exists on their structure-property relationships.

Functionalization and Post-Polymerization Modification Strategies

No studies have been published on the functionalization or post-polymerization modification of polymers containing this compound.

Applications in Advanced Materials Science

Adsorbent Materials

There is no documented use of this compound-based polymers as adsorbent materials.

Membrane Technologies

No information is available regarding the application of polymers derived from this compound in membrane technologies.

Surface Coatings and Adhesives

The unique molecular architecture of this compound, characterized by a branched aliphatic backbone and three primary amine groups, positions it as a compelling candidate for use in the formulation of high-performance surface coatings and adhesives. While specific research focusing exclusively on this compound is limited, its structural attributes allow for strong inferences to be drawn from the well-established chemistry of analogous aliphatic polyamines used in these applications. Primarily, it is anticipated to function as a highly effective cross-linking or curing agent for epoxy resin systems.

Aliphatic polyamines are a cornerstone of room-temperature curable epoxy formulations, valued for their ability to react with the epoxide groups of the resin to form a durable, three-dimensional thermoset network. scholaris.cathreebond.co.jp This cross-linking reaction is fundamental to the performance of the final coating or adhesive, dictating properties such as hardness, chemical resistance, and adhesion to various substrates. monchy.com The structure of the amine curing agent plays a pivotal role in determining the final characteristics of the cured epoxy. nih.gov

The branched nature of this compound is significant. Unlike linear aliphatic amines, the branched structure can influence the cross-link density and the flexibility of the resulting polymer network. This can lead to a desirable balance of properties, including enhanced toughness and good mechanical strength. basf.com The presence of three primary amine groups means that each molecule has six active hydrogen atoms available for reaction with epoxy groups, enabling the formation of a densely cross-linked network. threebond.co.jp This high functionality is a key attribute for a curing agent, contributing to rapid and thorough curing, leading to materials with high mechanical strength and thermal resistance. atamanchemicals.com

In the context of surface coatings, the use of a polyamine curing agent like this compound in an epoxy system is expected to yield coatings with excellent adhesion to a variety of materials, including metals, concrete, and plastics. monchy.comatamanchemicals.com These coatings are also anticipated to exhibit robust chemical and corrosion resistance, making them suitable for demanding industrial and marine environments. monchy.com The low viscosity that is characteristic of many aliphatic amines facilitates easy blending with epoxy resins, which is advantageous for practical application. atamanchemicals.com

For adhesive applications, the same principles apply. Epoxy adhesives cured with aliphatic polyamines are known for their strong bonding capabilities. monchy.comatamanchemicals.com The branched structure and high functionality of this compound would likely contribute to the formulation of adhesives with superior shear and bond strengths, suitable for structural and laminating purposes. mdpi.com

To provide a more quantitative perspective, the performance of epoxy systems cured with structurally similar aliphatic amines can be examined. For instance, N,N-Bis(3-aminopropyl)methylamine, a branched triamine, is known to be an effective curing agent for epoxy resins, yielding tough and chemically resistant materials. Research on various aliphatic amine curing agents demonstrates a direct correlation between the amine structure and the mechanical properties of the cured epoxy.

The following data tables, compiled from research on analogous aliphatic amine-cured epoxy systems, provide an insight into the performance characteristics that could be expected from formulations incorporating this compound.

Table 1: Comparative Mechanical Properties of Epoxy Resins Cured with Different Aliphatic Amines

| Curing Agent | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temperature (°C) |

| Ethylenediamine (EDA) | 12.62 | - | - |

| Diethylenetriamine (DETA) | 18.92 | - | - |

| Triethylenetetramine (TETA) | 32.94 | - | - |

| Aromatic Diamine (MDA-C) | - | - | 213 |

| Aromatic Diamine (MOCA-C) | - | - | 190 |

Data sourced from studies on vanillin-based and other epoxy resins for comparative purposes. The tensile strengths are from a study on a bio-epoxy resin cured with different aliphatic amines. researchgate.net The glass transition temperatures are from a study on high-performance epoxy resins cured with aromatic diamines and are included to show the effect of curing agent structure on thermal properties. mdpi.com

Table 2: Lap Shear Adhesion Strength of Various Epoxy Adhesive Systems

| Adhesive System | Substrate | Lap Shear Strength (MPa) |

| Lignin-based Vitrimer | Aluminum | ~6.0 |

| Soybean Oil Epoxy Vitrimer | - | 0.5 - 7.9 |

| Homopolymerized Epoxy Resin | Aluminum | 9 - 12 |

This table presents lap shear strength data for different epoxy-based adhesive systems to provide a benchmark for expected adhesion performance. researchgate.net

Computational Chemistry and Theoretical Studies of 4 3 Aminopropyl Heptane 1,7 Diamine

Molecular Dynamics Simulations

Conformational Dynamics in Solution and Interfacial Environments:There are no published molecular dynamics studies that explore the changes in the compound's shape and structure when in a solution or at the interface between different phases.

While general principles of computational chemistry could be used to speculate on the likely properties of 4-(3-aminopropyl)heptane-1,7-diamine, such an approach would not be based on "detailed research findings" as required and would fall outside the scope of reporting on existing scientific knowledge. The creation of data tables and the presentation of specific research findings are therefore unachievable.

It is important to note that the absence of published data does not necessarily mean that no research has been conducted, but rather that it is not publicly accessible. Future research may shed light on the computational and theoretical aspects of this compound.

Theoretical Modeling of Metal-Ligand Complexation

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the complexation of metal ions with polyamine ligands like this compound. These studies elucidate the nature of the metal-ligand bonding, coordination geometries, and the thermodynamic stability of the resulting complexes.

DFT calculations can predict the optimized geometries of metal complexes with this compound, providing information on bond lengths, bond angles, and coordination numbers. The calculated complexation energies offer a quantitative measure of the ligand's affinity for different metal ions. These theoretical predictions are crucial for understanding the selectivity of the ligand and for the rational design of new metal complexes with specific properties.

Table 1: Representative Theoretical Data for Metal-Ligand Complexation

| Metal Ion | Coordination Number | Predicted Geometry | Complexation Energy (kcal/mol) |

| Cu(II) | 6 | Distorted Octahedral | - |

| Ni(II) | 6 | Octahedral | - |

| Zn(II) | 4 | Tetrahedral | - |

| Co(III) | 6 | Octahedral | - |

Note: The values in this table are illustrative and would be determined through specific DFT calculations for this compound complexes. The complexation energies are typically calculated relative to the solvated metal ion and the free ligand.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods play a significant role in predicting and interpreting the spectroscopic signatures of molecules like this compound and its metal complexes. Time-dependent density functional theory (TD-DFT) is a widely used approach for calculating electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be predicted from the second derivatives of the energy.

The predicted spectra can be correlated with experimental data to confirm the structure of the synthesized compounds and to understand the electronic transitions and vibrational modes. For instance, the calculated UV-Vis spectra can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or d-d transitions in the case of metal complexes.

Similarly, predicted IR and Raman spectra can aid in the assignment of vibrational bands observed experimentally. researchgate.net This correlation is particularly useful for identifying the coordination of the amine groups to the metal center, as this will induce shifts in the N-H stretching and bending frequencies.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Wavelength/Frequency | Experimental Wavelength/Frequency | Assignment |

| UV-Vis (λmax) | - | - | Electronic Transitions |

| IR (ν) | - | - | N-H stretch, C-H stretch, N-H bend |

| Raman (ν) | - | - | Skeletal vibrations, C-N stretch |

The use of machine learning and deep learning models is also emerging as a powerful tool for the prediction of spectroscopic properties from molecular structures, potentially accelerating the characterization of new compounds. nih.govacs.org

Development of Computational Models and Force Fields for Branched Polyamines

The development of accurate and transferable force fields is essential for performing molecular dynamics (MD) simulations of large systems containing branched polyamines. Force fields are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.govnih.gov

For branched polyamines, the development of force fields presents unique challenges due to the presence of the tertiary nitrogen atom and the increased conformational flexibility compared to linear polyamines. The parameterization process typically involves fitting to a combination of high-level quantum mechanical calculations and experimental data, such as liquid densities and heats of vaporization. arxiv.orgarxiv.org

Several force fields, such as CHARMM and AMBER, have parameters for standard biomolecules, but specific parameters for novel structures like this compound may need to be developed. nih.govnih.gov The development of united-atom (UA) models, where groups of atoms (e.g., CH2) are treated as single particles, can reduce the computational cost of simulations while maintaining a reasonable level of accuracy. arxiv.org Anisotropic united-atom (AUA) force fields have also been developed for primary, secondary, and tertiary alkanolamines, which share some structural similarities with branched polyamines. acs.org

The accuracy of these force fields is crucial for predicting the dynamic behavior of branched polyamines in solution, their interactions with other molecules such as DNA or proteins, and for understanding processes like protein folding and membrane remodeling where polyamines are known to play a role. springernature.com

Table 3: Common Force Fields and Their Applicability

| Force Field | Type | Strengths | Limitations for Branched Polyamines |

| CHARMM | All-atom | Well-parameterized for biomolecules. nih.gov | May require specific parameterization for the branched structure. nih.gov |

| AMBER | All-atom/United-atom | Widely used for nucleic acids and proteins. nih.gov | Parameter transferability to branched amines needs validation. nih.gov |

| OPLS-AA | All-atom | Good for liquid properties. nih.gov | Parameterization for complex amines might be limited. arxiv.org |

| GROMOS | United-atom | Computationally efficient. nih.gov | May lack the detail of all-atom models for specific interactions. |

Advanced Analytical Methodologies for 4 3 Aminopropyl Heptane 1,7 Diamine and Its Research Derivatives

High-Resolution Chromatographic Separations for Complex Mixtures

Chromatographic techniques are fundamental in the analysis of polyamines, offering powerful separation capabilities. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds and has been widely applied to the study of polyamines following derivatization. nih.govnih.gov The inherent basicity and low volatility of polyamines like 4-(3-aminopropyl)heptane-1,7-diamine necessitate derivatization to improve their chromatographic behavior and detection. nih.gov

Common derivatization strategies involve acylation, such as with ethylchloroformate or pentafluoropropionic anhydride (B1165640) (PFPA), to create more volatile and thermally stable derivatives. nih.govmdpi.com For instance, a method employing extractive derivatization with ethylchloroformate followed by trifluoroacetylation has been successfully used for the quantification of major polyamines in brain tissue. nih.gov Another approach involves a two-step extraction and derivatization with PFPA, which has been optimized for the analysis of polyamines in biological samples. mdpi.comresearchgate.net The use of two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can further enhance separation and achieve femtomole-level sensitivity for polyamine profiling. nih.gov

Below is a table summarizing typical GC-MS conditions for the analysis of derivatized polyamines.

| Parameter | Condition | Reference |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) | mdpi.comresearchgate.net |

| Column | Varies (e.g., capillary columns) | nih.govresearchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.govresearchgate.net |

| Quantification | Use of stable isotope-labeled internal standards | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For non-volatile species or when derivatization is not desirable, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. washington.edu The high polarity of polyamines presents a challenge for reversed-phase HPLC, often requiring the use of ion-pairing agents or specialized columns. washington.eduspringernature.com A method for quantifying N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products utilized ion-pairing reversed-phase LC-MS/MS with positive electrospray ionization (ESI+). nih.govresearchgate.net This approach allowed for the detection and quantification of the analyte at low levels. nih.govresearchgate.net

The development of online solid-phase extraction (SPE) coupled to LC-MS/MS has provided a robust, high-throughput method for the simultaneous quantification of multiple polyamines in various biological samples. nih.gov This technique minimizes sample pretreatment to a single derivatization step and completes the analysis within a short timeframe, making it suitable for large-scale studies. nih.gov

The following table outlines key aspects of LC-MS methods for polyamine analysis.

| Parameter | Method | Reference |

| Separation Mode | Ion-pairing reversed-phase chromatography | springernature.comnih.govresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | washington.edunih.govresearchgate.net |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) | springernature.comnih.govresearchgate.netnih.gov |

| Sample Preparation | Salting-out extraction, Solid-Phase Extraction (SPE) | nih.govresearchgate.netnih.gov |

| Derivatization | Often not required, but can be used to improve sensitivity | nih.govresearchgate.net |

Capillary Electrophoresis (CE) for Polyamine Analysis and Separation

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged molecules like polyamines. nih.govspringernature.com Due to their positive charge at neutral pH, polyamines can be readily separated based on their charge-to-size ratio. Derivatization is often employed to enhance detection, especially when using UV absorbance detectors. nih.govspringernature.com One method involves derivatizing aliphatic polyamines with salicylaldehyde-5-sulfonate (SAS), which forms anionic Schiff base derivatives that can be separated and detected. nih.govspringernature.comresearchgate.net

CE methods have been developed for the analysis of polyamines in various biological fluids, such as human serum. nih.gov These methods are typically rapid, with separation times often under a few minutes. nih.gov The use of solid-phase extraction coupled with CE can further improve the limits of detection to sub-micromolar levels. nih.govspringernature.com

Key features of CE methods for polyamine analysis are presented in the table below.

| Feature | Description | Reference |

| Separation Principle | Differential migration of charged species in an electric field | nih.govspringernature.com |

| Derivatization | Often used for UV detection (e.g., with SAS) | nih.govspringernature.comresearchgate.net |

| Detection | UV absorbance, indirect UV detection | nih.govspringernature.comnih.gov |

| Advantages | High efficiency, short analysis time, small sample volume | nih.gov |

| Application | Analysis of polyamines in biological fluids | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, providing detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR for Complex Structure Elucidation

While one-dimensional (1D) NMR provides basic structural information, multi-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of polyamines and their derivatives. nih.govnih.gov Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the determination of through-bond and through-space connectivities between protons and carbons. nih.govchemrxiv.org

For instance, 1H-15N HSQC NMR has been used to study the interaction of polyamines with proteins, identifying specific binding sites by monitoring chemical shift perturbations. embopress.org The combination of various 2D NMR experiments is crucial for the de novo structure elucidation of unknown metabolites in complex mixtures. nih.gov

The following table highlights common multi-dimensional NMR experiments and their applications in studying polyamines.

| NMR Experiment | Information Provided | Application Example |

| COSY | 1H-1H scalar couplings (through-bond connectivity) | Establishing proton-proton correlations within the polyamine backbone. nih.gov |

| HSQC | Direct 1H-13C or 1H-15N correlations | Assigning protons to their directly attached carbons or nitrogens. nih.govembopress.org |

| HMBC | Long-range 1H-13C correlations (2-3 bonds) | Determining the connectivity across quaternary carbons and heteroatoms. chemrxiv.org |

| NOESY/ROESY | 1H-1H through-space correlations (proximity) | Studying the conformation and intermolecular interactions of polyamines. nih.gov |

Solid-State NMR for Polymer Characterization

For insoluble or partially soluble polymers incorporating this compound, solid-state NMR (ssNMR) is a powerful technique for structural and dynamic characterization. mdpi.comnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of less abundant nuclei like 13C and 15N, providing detailed structural information about the polymer backbone and side chains. mdpi.com

ssNMR can distinguish between different polymer forms (e.g., crystalline and amorphous regions) and provide insights into molecular dynamics over a wide range of timescales. solidstatenmr.org.ukmdpi.com By analyzing relaxation times (T1, T2) and lineshapes, information about molecular motions, such as side-chain rotations and segmental dynamics, can be obtained. solidstatenmr.org.ukmdpi.com These dynamic properties are often directly related to the macroscopic properties of the polymer. solidstatenmr.org.uk

The table below summarizes key ssNMR techniques and their utility in polymer characterization.

| ssNMR Technique | Information Obtained | Relevance to Polyamine-Containing Polymers |

| 13C CP/MAS | High-resolution spectra of solid samples, chemical structure | Elucidating the structure of the polymer backbone and the incorporation of the diamine monomer. mdpi.com |

| Variable Contact Time Experiments | Information on proton-carbon proximities and dynamics | Characterizing the mobility of different segments within the polymer. mdpi.com |

| Relaxation Time Measurements (T1, T2) | Molecular dynamics on different timescales | Understanding the relationship between polymer structure, dynamics, and material properties. solidstatenmr.org.ukmdpi.com |

| 2D Heteronuclear Correlation (HETCOR) | Connectivity between different nuclei in the solid state | Confirming the covalent linkages between the diamine and other polymer components. mdpi.com |

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Sizing and Association

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that distinguishes molecules based on their translational diffusion, which is dependent on their size and shape. spark904.nl This method is particularly valuable for studying the hydrodynamic properties of this compound in solution.

By applying pulsed field gradients, a DOSY experiment generates a pseudo-2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.ukuni-wuerzburg.de Larger molecules diffuse more slowly and thus exhibit smaller diffusion coefficients. spark904.nl For this compound, DOSY can be employed to determine its effective hydrodynamic radius in various solvents. Furthermore, this technique is highly sensitive to intermolecular interactions. Any association or aggregation of the molecule, either with itself or with other species in solution, will lead to a decrease in the measured diffusion coefficient, providing insights into its complexation behavior. uni-wuerzburg.de

Research on other polyamines has demonstrated the utility of DOSY in studying their interactions with biological macromolecules like DNA. nih.gov For instance, the diffusion coefficients of diamines such as 1,3-diaminopropane (B46017) (DAP) and putrescine have been measured in the presence of DNA to understand their mobility in such environments. nih.gov Similar studies could be designed for this compound to probe its binding and association with various substrates.

Table 1: Predicted Application of DOSY to this compound

| Parameter | Description | Expected Outcome for this compound |

| Diffusion Coefficient (D) | A measure of the translational motion of the molecule in solution. | A specific D value will be obtained, reflecting its size and shape. This value will be smaller than that of its linear isomer, 1,7-diaminoheptane (B1222138), due to its branched structure. |

| Hydrodynamic Radius (Rh) | The effective radius of the molecule as it diffuses through a solvent. | Can be calculated from the diffusion coefficient using the Stokes-Einstein equation. |

| Self-Association | The tendency of molecules to form dimers or larger aggregates. | A concentration-dependent decrease in the diffusion coefficient would indicate self-association. |

| Complexation Studies | Interaction with other molecules (e.g., metal ions, biomolecules). | Formation of a complex will result in a significantly lower diffusion coefficient for the bound this compound. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds. It provides highly accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula, C10H25N3.

Common fragmentation patterns for polyamines involve the cleavage of C-C and C-N bonds, often with charge retention on the nitrogen-containing fragments. For this compound, one would expect to observe fragment ions resulting from the loss of ammonia (B1221849) (NH3), as well as cleavage at the branch point and along the propyl and butyl chains. The exact masses of these fragment ions, as determined by HRMS, would provide conclusive evidence for the compound's structure.

Table 2: Predicted HRMS Fragmentation of this compound

| Predicted Fragment Ion | Molecular Formula of Fragment | Predicted m/z (monoisotopic) | Description |

| [M+H]+ | C10H26N3+ | 188.2121 | Protonated molecule |

| [M+H - NH3]+ | C10H23N2+ | 171.1856 | Loss of ammonia |

| [C4H11N2]+ | C4H11N2+ | 87.0917 | Cleavage of the C-C bond adjacent to the tertiary amine |

| [C6H15N2]+ | C6H15N2+ | 115.1230 | Cleavage of the C-C bond of the propyl side chain |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

For this compound, the IR and Raman spectra would be dominated by features arising from its amine and alkane moieties. The key vibrational modes would include:

N-H stretching vibrations: Typically observed in the 3300-3500 cm-1 region in the IR spectrum. Primary amines (-NH2) usually show two bands in this region.

C-H stretching vibrations: Strong absorptions in the 2850-2960 cm-1 range are characteristic of the aliphatic backbone. docbrown.info

N-H bending (scissoring) vibrations: Found around 1590-1650 cm-1.

C-N stretching vibrations: These appear in the fingerprint region, typically between 1000 and 1250 cm-1.

C-C skeletal vibrations: These complex vibrations in the fingerprint region (below 1500 cm-1) are unique to the molecule and can be used for its identification. docbrown.info

Raman spectroscopy is complementary to IR spectroscopy. portlandpress.com While N-H and O-H stretches are strong in the IR, C-C and C-S bonds often give rise to strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for analyzing the skeletal C-C vibrations, providing further insight into its conformation. researchgate.net The combined use of IR and Raman spectroscopy, often supported by theoretical calculations, can lead to a comprehensive vibrational assignment and a deeper understanding of the molecule's three-dimensional structure. nih.govportlandpress.com

Table 3: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Technique of Observation |

| N-H Stretch | 3300-3500 | IR (strong), Raman (moderate) |

| C-H Stretch (aliphatic) | 2850-2960 | IR (strong), Raman (strong) |

| N-H Bend | 1590-1650 | IR (moderate) |

| C-H Bend | 1350-1470 | IR (moderate) |

| C-N Stretch | 1000-1250 | IR (moderate), Raman (moderate) |

| C-C Skeletal Vibrations | < 1200 | IR (fingerprint), Raman (strong) |

Electrochemical Techniques for Redox Behavior and Sensing Research

Electrochemical techniques are powerful tools for investigating the redox properties of molecules and for the development of chemical sensors. nih.gov Polyamines, including this compound, can be electrochemically oxidized at suitable electrode materials. acs.org

Cyclic voltammetry (CV) is a common technique to study the electrochemical behavior of a compound. A CV experiment on this compound would reveal its oxidation potential, providing information about the ease with which it can lose electrons. The oxidation process typically involves the amine functional groups. Studies on other polyamines have shown that they can be oxidized at potentials around +0.88 V versus a Ag/AgCl reference electrode at diamond thin-film electrodes. acs.org

The electrochemical properties of this compound could also be exploited for the development of electrochemical sensors. For instance, electrodes modified with specific enzymes or nanomaterials could be designed for the selective and sensitive detection of this polyamine. nih.gov Such sensors could be based on the direct oxidation of the molecule or on indirect methods, such as monitoring the products of an enzymatic reaction. nih.gov The development of such sensors is an active area of research for the detection of various biogenic amines. nih.gov

Table 4: Potential Electrochemical Research on this compound

| Electrochemical Technique | Research Focus | Expected Findings |

| Cyclic Voltammetry (CV) | Determination of oxidation potential and redox behavior. | An irreversible oxidation peak corresponding to the oxidation of the amine groups. The peak potential will provide information about its redox activity. |

| Amperometry | Quantitative detection. | Development of a method for the quantitative analysis of this compound based on its electrochemical oxidation current. |

| Electrochemical Impedance Spectroscopy (EIS) | Study of electrode-molecule interactions. | Characterization of the adsorption and charge transfer processes at the electrode surface. |

| Sensor Development | Creation of selective sensors. | Design of modified electrodes for the sensitive and selective detection of this compound in various matrices. |

Investigations into 4 3 Aminopropyl Heptane 1,7 Diamine Biomolecular Interactions at the Molecular Level

Molecular Recognition and Binding Mechanisms with Nucleic Acids

Polyamines, including analogues like 4-(3-Aminopropyl)heptane-1,7-diamine, are polycationic molecules at physiological pH. This characteristic is central to their interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. These interactions are predominantly electrostatic and play a crucial role in stabilizing nucleic acid structures. nih.gov

Interaction with DNA and RNA Secondary and Tertiary Structures

Research on analogous polyamines demonstrates their significant role in stabilizing various forms of DNA and RNA. Polyamines are known to bind to the grooves of DNA and can induce conformational transitions, for instance, from the B-form to the A-form or Z-form under specific conditions. nih.gov They are also critical in the stabilization of complex RNA tertiary structures, such as those found in transfer RNA (tRNA) and ribosomal RNA (rRNA), by neutralizing charge repulsion between phosphate groups, thereby facilitating the close packing of helical regions. nih.gov

Branched polyamines, structurally similar to this compound, have been shown to be particularly effective in stabilizing stem-and-loop structures in RNA. nih.gov This suggests that the specific architecture of this compound, with its central tertiary amine, could confer a unique ability to interact with and stabilize intricate nucleic acid folds.

Influence on Nucleic Acid Condensation and Conformational Changes

A hallmark of polyamine-nucleic acid interaction is the induction of nucleic acid condensation. This process, essential for the packaging of DNA within cells and viral capsids, involves the collapse of nucleic acid chains into compact structures. The polycationic nature of compounds like this compound allows them to effectively neutralize the negative charges on the phosphate backbone, reducing electrostatic repulsion and facilitating condensation. nih.gov

Studies on spermidine have shown that this condensation is a cooperative process. The binding of one polyamine molecule facilitates the binding of others, leading to a highly condensed state. The geometry and charge distribution of the polyamine are critical factors in its condensation efficiency. It is hypothesized that the branched structure of this compound could lead to a distinct pattern of charge neutralization and potentially a different condensed morphology compared to linear polyamines.

Furthermore, the binding of such polyamines can induce significant conformational changes in nucleic acids beyond simple condensation. For instance, the introduction of a 3-aminopropyl chain into a DNA duplex has been shown to induce bending. nih.govnih.gov This ability to alter the global structure of DNA has profound implications for cellular processes that depend on DNA topology, such as transcription and replication.

Sequence-Specific and Non-Specific Binding Modes

The interaction of polyamines with nucleic acids is largely considered to be non-specific, driven by electrostatic attraction to the phosphate backbone. nih.gov However, there is growing evidence for a degree of sequence preference in these interactions. Polyamines have been observed to preferentially bind to regions with specific structural features, such as the major and minor grooves of the DNA double helix. researchgate.net

Raman spectroscopy studies on spermidine and spermine have indicated that while the primary interaction is with the phosphate groups, there can be secondary interactions with the base pairs, particularly in the major groove. researchgate.netsemanticscholar.org The binding affinity and mode can be influenced by the GC content of the DNA, suggesting a subtle level of sequence recognition. researchgate.netsemanticscholar.org For this compound, its unique three-dimensional structure may allow for more specific interactions within the grooves of DNA or the complex folds of RNA, a possibility that warrants further investigation.

Table 1: Summary of Interactions of Polyamines with Nucleic Acids

| Interaction Type | Key Findings from Analogues | Potential Implications for this compound |

|---|---|---|

| Stabilization of Secondary and Tertiary Structures | Stabilizes B-form DNA; facilitates formation of A- and Z-DNA. Crucial for folding of complex RNA structures. nih.govnih.gov | Expected to stabilize DNA and RNA structures, with its branched nature potentially favoring complex RNA folds. |

| Nucleic Acid Condensation | Induces cooperative condensation of DNA by neutralizing phosphate backbone charges. nih.gov | Likely to be an effective DNA condensing agent, possibly with a unique condensation pattern due to its structure. |

| Conformational Changes | Can induce bending in DNA duplexes. nih.govnih.gov | May alter DNA topology, impacting DNA-protein interactions and gene regulation. |

| Binding Modes | Primarily non-specific electrostatic interactions with the phosphate backbone, with some preference for DNA grooves. nih.govresearchgate.net | Predominantly electrostatic binding, with the potential for more specific groove interactions due to its branched structure. |

Interplay with Protein Systems and Enzymes

The interactions of polyamines are not limited to nucleic acids; they also engage with a wide array of proteins and enzymes, modulating their structure and function.

Characterization of Binding Sites on Specific Proteins

While specific binding sites for this compound have not been extensively characterized, studies on analogous polyamines provide valuable models. Polyamines are known to bind to negatively charged pockets on protein surfaces, often rich in acidic amino acid residues like aspartate and glutamate.

For example, the enzyme deoxyhypusine synthase, which is involved in a critical post-translational modification, has a well-defined binding site for its substrate spermidine. Inhibitors of this enzyme often mimic the structure of spermidine, such as guanylated derivatives of 1,7-diaminoheptane (B1222138). fishersci.ca This suggests that enzymes that utilize linear polyamines as substrates could potentially bind this compound, either as a substrate or an inhibitor, depending on the precise geometry of the active site.

Modulation of Protein Folding and Stability

Polyamines can act as molecular chaperones, influencing the folding and stability of proteins. By neutralizing surface charges, they can prevent protein aggregation and promote the adoption of native conformations. The effect, however, can be complex and protein-dependent.

Table 2: Interactions of Polyamines with Proteins

| Interaction Type | Key Findings from Analogues | Potential Implications for this compound |

|---|---|---|

| Binding to Specific Proteins | Binds to acidic pockets on protein surfaces. Can act as a substrate or inhibitor for enzymes that process linear polyamines. fishersci.ca | May interact with enzymes of polyamine metabolism, potentially acting as a competitive inhibitor. |

| Protein Folding and Stability | Can act as a molecular chaperone, preventing aggregation and promoting proper folding. The effect is protein-specific. | Could modulate the stability and folding of certain proteins, influencing their activity and cellular function. |

Lack of Publicly Available Research Data Precludes Analysis of this compound

A thorough review of publicly accessible scientific literature and databases has revealed a significant lack of specific research data for the chemical compound this compound. Consequently, a detailed analysis of its biomolecular interactions, as requested, cannot be provided at this time.

There is no available information in the reviewed sources regarding the mechanistic influence of this compound on enzymatic reaction kinetics. Studies detailing its effects as an inhibitor, activator, or modulator of enzyme activity have not been identified.

Similarly, biophysical data concerning the compound's interactions with and permeation of biological membranes are absent from the public domain. Understanding how this specific polyamine associates with lipid bilayers is crucial for determining its potential cellular uptake and distribution, but no such studies were found.

Furthermore, the biophysical characterization of biomolecular complexes involving this compound remains unexplored in the available literature. No studies utilizing key analytical techniques were discovered:

Isothermal Titration Calorimetry (ITC): No data exists on the thermodynamic parameters (enthalpy, entropy, and binding affinity) of its interactions with macromolecules.

Surface Plasmon Resonance (SPR): There is no information on the kinetic aspects (association and dissociation rates) of its binding to target molecules.

Circular Dichroism (CD) Spectroscopy: The impact of its binding on the secondary or tertiary structure of proteins or nucleic acids has not been documented.

Fluorescence Spectroscopy: No studies using fluorescence-based methods to probe the microenvironment of its binding sites or to quantify binding interactions were found.

Due to the absence of empirical data for this compound in the scientific literature, it is not possible to generate the requested in-depth article. The compound may be a novel entity, a rarely used intermediate, or may be researched under a different nomenclature not readily identifiable through standard chemical databases. Without peer-reviewed research, any discussion of its biophysical and biochemical properties would be purely speculative.